2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline
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Overview
Description
2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 3-nitrobenzoyl chloride to form 4-(4-chlorophenoxy)-3-nitrobenzoyl chloride. This intermediate is then reacted with o-phenylenediamine under reflux conditions to yield the desired quinoxaline derivative. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoxaline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to deprotonate the nucleophile.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline involves its interaction with cellular components. The nitrophenyl group can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and DNA damage in cells. This compound can also inhibit key enzymes involved in cellular metabolism, thereby disrupting normal cellular functions. The chlorophenoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-2-(3-nitrophenyl)quinazoline
- 4-(4-Chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline
- 2-(4-(4-Chlorophenoxy)-3-nitrophenyl)quinoxaline
Uniqueness
2-[4-(4-Chlorophenoxy)-3-nitrophenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenoxy and nitrophenyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications. Its ability to generate ROS and interact with DNA sets it apart from other similar compounds, highlighting its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H12ClN3O3 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C20H12ClN3O3/c21-14-6-8-15(9-7-14)27-20-10-5-13(11-19(20)24(25)26)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H |
InChI Key |
WIUKFHIXYFBDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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